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molecular formula C12H22O4 B8593217 2-Acetoxydecanoic acid CAS No. 65299-36-7

2-Acetoxydecanoic acid

Cat. No. B8593217
M. Wt: 230.30 g/mol
InChI Key: GLKBQYTXAHULHA-UHFFFAOYSA-N
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Patent
US04058540

Procedure details

To 10.0 grams (0.05 mole) of 1-nitro-2-decanol and 7.9 grams (0.05 mole) of calcium acetate maintained at 10° C. was added 100 millilliters of acetic acid. Heating for 6 hours at 118° C. and extracting as in Example 1 above, provided 10.7 grams (approximately 90% yield) of 2-acetoxydecanoic acid.
Name
1-nitro-2-decanol
Quantity
10 g
Type
reactant
Reaction Step One
Name
calcium acetate
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([CH2:4][CH:5](O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]CC)([O-])=O.[C:15]([O-:18])(=[O:17])[CH3:16].[Ca+2].[C:20]([O-:23])(=[O:22])[CH3:21]>C(O)(=O)C>[C:15]([O:18][CH:21]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[C:20]([OH:23])=[O:22])(=[O:17])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
1-nitro-2-decanol
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])CC(CCCCCCCC)O
Name
calcium acetate
Quantity
7.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting as in Example 1 above,

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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